Comparative CDK12 Degradation Potency: PP-C8 vs. PROTAC CDK12/13 Degrader-1 (7f)
While PP-C8 demonstrates robust degradation of CDK12 and Cyclin K, it is important to contextualize its potency against next-generation dual degraders. PROTAC CDK12/13 Degrader-1 (7f) TFA achieves picomolar degradation efficiency, significantly surpassing PP-C8 in direct comparative assays [1][2].
| Evidence Dimension | Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 416 nM (CDK12) [1] |
| Comparator Or Baseline | PROTAC CDK12/13 Degrader-1 (7f) TFA: 2.2 nM (CDK12) [2] |
| Quantified Difference | ~189-fold less potent than comparator |
| Conditions | MDA-MB-231 triple-negative breast cancer (TNBC) cells |
Why This Matters
This quantitative difference in degradation efficiency defines the specific utility of each tool: PP-C8 provides a validated, less potent benchmark for studying CDK12 degradation biology, whereas the comparator serves applications requiring maximal target engagement.
- [1] Niu, T., et al. (2022). Noncovalent CDK12/13 dual inhibitors-based PROTACs degrade CDK12-Cyclin K complex and induce synthetic lethality with PARP inhibitor. European Journal of Medicinal Chemistry, 228, 114012. View Source
- [2] Adooq Bioscience. (n.d.). PROTAC CDK12/13 Degrader-1 TFA (A23947) Datasheet. View Source
